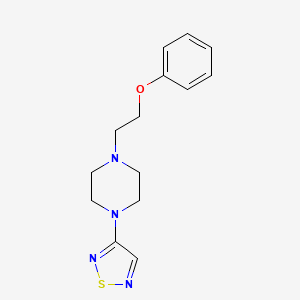
1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenoxyethyl group and a thiadiazolyl group, which contribute to its distinctive properties.
Méthodes De Préparation
The synthesis of 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxyethyl group.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, often involving sulfur and nitrogen-containing reagents.
Coupling Reaction: The final step involves the coupling of the phenoxyethyl intermediate with the thiadiazole ring in the presence of a piperazine derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxyethyl or thiadiazole rings are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:
- 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole
- 1-(2-Phenoxyethyl)-4-(1,2,5-thiadiazol-3-yl)imidazole
These compounds share structural similarities but differ in the heterocyclic ring attached to the phenoxyethyl group. The uniqueness of this compound lies in its specific combination of the piperazine ring with the phenoxyethyl and thiadiazolyl groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N4OS |
|---|---|
Poids moléculaire |
290.39 g/mol |
Nom IUPAC |
3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H18N4OS/c1-2-4-13(5-3-1)19-11-10-17-6-8-18(9-7-17)14-12-15-20-16-14/h1-5,12H,6-11H2 |
Clé InChI |
CRMPZJZVSIYIBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12267020.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267022.png)
![2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267026.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)
![4,4-Difluoro-1-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidine-4-carbonyl)piperidine](/img/structure/B12267047.png)
![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanol](/img/structure/B12267060.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12267063.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267064.png)
![5-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267067.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
![4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12267078.png)
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B12267086.png)
![4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267088.png)

